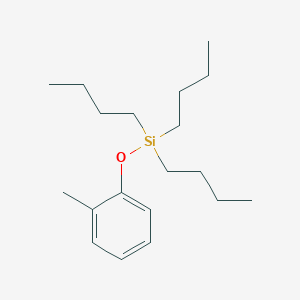
1-Methyl-2-tributylsilyloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-tributylsilyloxybenzene is an organic compound with the molecular formula C19H34OSi and a molecular weight of 306.5582 g/mol . This compound is characterized by the presence of a silyloxy group attached to a benzene ring, which is further substituted with a methyl group. The compound’s structure and properties make it a subject of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-Methyl-2-tributylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Methyl-2-hydroxybenzene+Tributylchlorosilane→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-Methyl-2-tributylsilyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyloxybenzoquinones.
Reduction: Reduction reactions can convert the silyloxy group to a hydroxyl group.
Substitution: The silyloxy group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-2-tributylsilyloxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 1-Methyl-2-tributylsilyloxybenzene exerts its effects involves the interaction of the silyloxy group with various molecular targets. The silyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The pathways involved include the formation of silyl ethers, silyl enol ethers, and other silylated intermediates.
類似化合物との比較
1-Methyl-2-tributylsilyloxybenzene can be compared with other silyloxybenzene derivatives, such as 1-Methyl-2-trimethylsilyloxybenzene and 1-Methyl-2-tert-butyldimethylsilyloxybenzene. These compounds share similar structural features but differ in the size and steric hindrance of the silyl groups. The uniqueness of this compound lies in its specific silyl group, which imparts distinct reactivity and properties.
Similar compounds include:
- 1-Methyl-2-trimethylsilyloxybenzene
- 1-Methyl-2-tert-butyldimethylsilyloxybenzene
- 1-Methyl-2-dimethylsilyloxybenzene
These compounds are used in similar applications but may exhibit different reactivity and stability profiles due to variations in their silyl groups.
特性
CAS番号 |
54577-25-2 |
|---|---|
分子式 |
C19H34OSi |
分子量 |
306.6 g/mol |
IUPAC名 |
tributyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C19H34OSi/c1-5-8-15-21(16-9-6-2,17-10-7-3)20-19-14-12-11-13-18(19)4/h11-14H,5-10,15-17H2,1-4H3 |
InChIキー |
HXCDVCXIEBYPOX-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



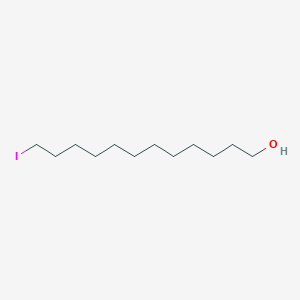
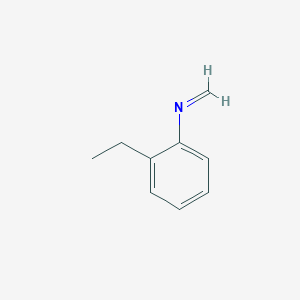
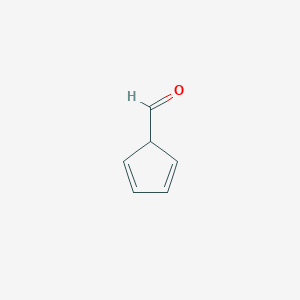
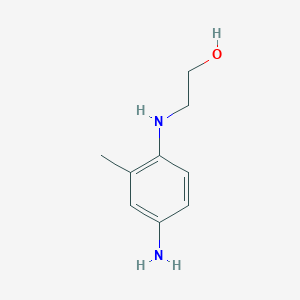
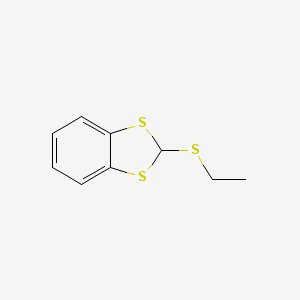
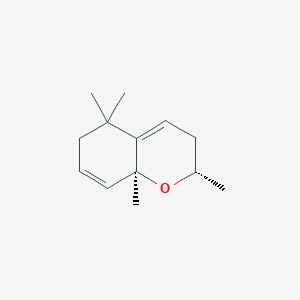
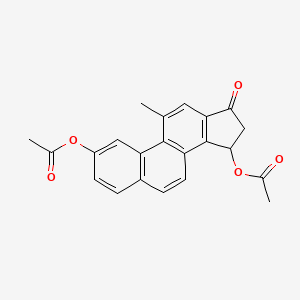
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
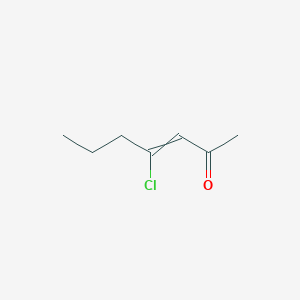
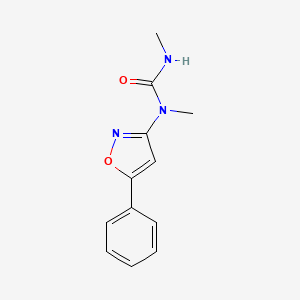
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
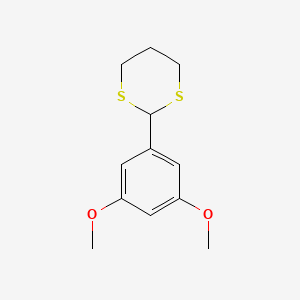
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
